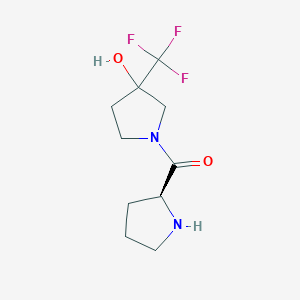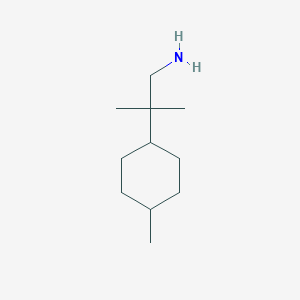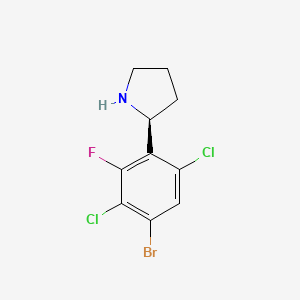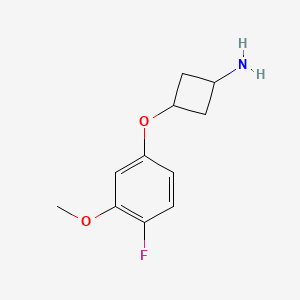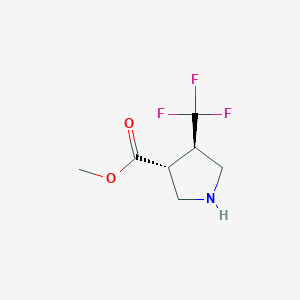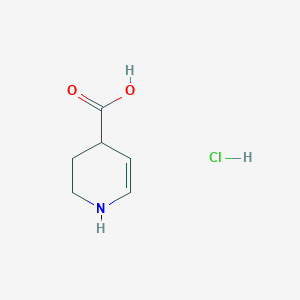
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride: is a heterocyclic organic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. The presence of the carboxylic acid group at the fourth position and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions:
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-piperidone with cyanide ion followed by hydrolysis can yield the desired compound. Another method involves the reduction of pyridine derivatives using suitable reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods:
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the synthesis .
化学反応の分析
Types of Reactions:
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield tetrahydropyridine derivatives with different substituents, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products:
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, esters, and amides .
科学的研究の応用
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1,2,3,4-tetrahydropyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1,2,3,6-Tetrahydropyridine: Another isomer with different substitution patterns and reactivity.
2,3,4,5-Tetrahydropyridine: A structurally distinct isomer with unique chemical properties.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness:
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct reactivity and solubility properties, making it a versatile compound in various chemical and biological applications .
特性
分子式 |
C6H10ClNO2 |
|---|---|
分子量 |
163.60 g/mol |
IUPAC名 |
1,2,3,4-tetrahydropyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,3,5,7H,2,4H2,(H,8,9);1H |
InChIキー |
NBKNYYMDRSXQRQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC=CC1C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13336391.png)

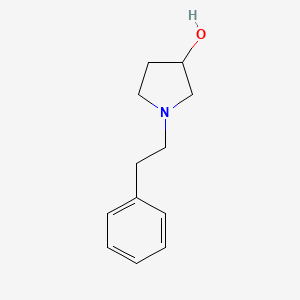
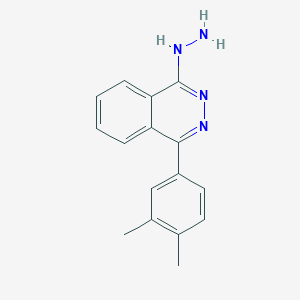
![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
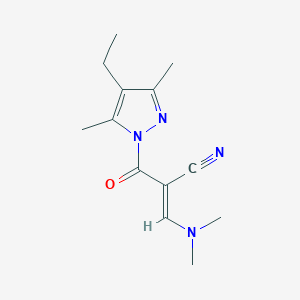
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)
